Cas no 1286712-48-8 (N-(1-benzylpiperidin-4-yl)-2-(6-methylpyridin-2-yl)amino-1,3-thiazole-4-carboxamide)

N-(1-benzylpiperidin-4-yl)-2-(6-methylpyridin-2-yl)amino-1,3-thiazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(1-benzylpiperidin-4-yl)-2-(6-methylpyridin-2-yl)amino-1,3-thiazole-4-carboxamide
- F6113-0421
- N-(1-benzylpiperidin-4-yl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide
- N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide
- VU0532335-1
- 1286712-48-8
- SR-01000926849-1
- AKOS024532478
- SR-01000926849
-
- インチ: 1S/C22H25N5OS/c1-16-6-5-9-20(23-16)26-22-25-19(15-29-22)21(28)24-18-10-12-27(13-11-18)14-17-7-3-2-4-8-17/h2-9,15,18H,10-14H2,1H3,(H,24,28)(H,23,25,26)
- InChIKey: RCIPCGAYAWBJFS-UHFFFAOYSA-N
- ほほえんだ: S1C(NC2C=CC=C(C)N=2)=NC(=C1)C(NC1CCN(CC2C=CC=CC=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 407.17798161g/mol
- どういたいしつりょう: 407.17798161g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 521
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
N-(1-benzylpiperidin-4-yl)-2-(6-methylpyridin-2-yl)amino-1,3-thiazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6113-0421-20mg |
N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
1286712-48-8 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6113-0421-1mg |
N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
1286712-48-8 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6113-0421-3mg |
N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
1286712-48-8 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6113-0421-4mg |
N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
1286712-48-8 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6113-0421-10μmol |
N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
1286712-48-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6113-0421-15mg |
N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
1286712-48-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6113-0421-5mg |
N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
1286712-48-8 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6113-0421-2μmol |
N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
1286712-48-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6113-0421-2mg |
N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
1286712-48-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6113-0421-10mg |
N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
1286712-48-8 | 10mg |
$79.0 | 2023-09-09 |
N-(1-benzylpiperidin-4-yl)-2-(6-methylpyridin-2-yl)amino-1,3-thiazole-4-carboxamide 関連文献
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
N-(1-benzylpiperidin-4-yl)-2-(6-methylpyridin-2-yl)amino-1,3-thiazole-4-carboxamideに関する追加情報
N-(1-benzylpiperidin-4-yl)-2-(6-methylpyridin-2-yl)amino-1,3-thiazole-4-carboxamide: A Comprehensive Overview
The compound N-(1-benzylpiperidin-4-yl)-2-(6-methylpyridin-2-yl)amino-1,3-thiazole-4-carboxamide, with CAS No. 1286712-48-8, represents a significant advancement in the field of heterocyclic chemistry and drug discovery. This molecule, characterized by its complex structure and unique functional groups, has garnered attention due to its potential applications in pharmacology and materials science. The compound's name itself is a testament to its intricate architecture, incorporating elements such as the benzylpiperidine moiety, the 6-methylpyridine ring, and the thiazole core.
Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry, particularly for their role in modulating various biological targets. The presence of the thiazole ring in this compound suggests potential anti-inflammatory, antifungal, or even anticancer properties. Researchers have explored the synthesis of similar compounds using novel methodologies, such as microwave-assisted synthesis and catalytic cross-coupling reactions, which have significantly improved yield and purity. These advancements underscore the compound's suitability for large-scale production and further pharmacological evaluation.
The benzylpiperidine moiety within this molecule is known for its ability to enhance bioavailability and stability in biological systems. Piperidine derivatives are widely used in drug design due to their ability to form hydrogen bonds and interact with protein targets. Recent findings indicate that modifying the substituents on the piperidine ring can significantly influence the compound's pharmacokinetic properties, making it a promising candidate for targeted drug delivery systems.
The inclusion of a 6-methylpyridine group adds another layer of complexity to this molecule. Pyridine derivatives are well-documented for their role in metalloenzyme inhibition and their ability to act as ligands in coordination chemistry. The methyl substitution at position 6 introduces steric effects that could modulate the compound's binding affinity to specific receptors or enzymes. This feature has been exploited in recent studies to design more selective inhibitors for therapeutic targets such as kinases and proteases.
From a synthetic perspective, the construction of this compound involves a series of carefully designed steps that highlight modern organic chemistry techniques. The synthesis begins with the preparation of the thiazole core through a condensation reaction between an amine and a thioamide. Subsequent steps involve coupling reactions to introduce the benzylpiperidine and pyridine moieties, ensuring precise control over stereochemistry and regioselectivity.
In terms of applications, this compound has shown promise in preliminary biological assays targeting various disease states. For instance, its ability to inhibit certain enzymes involved in inflammation pathways suggests potential use in treating chronic inflammatory diseases such as arthritis or neurodegenerative disorders. Additionally, its interaction with G-protein coupled receptors (GPCRs) has been studied extensively, revealing potential applications in central nervous system disorders.
The integration of computational chemistry tools has further enhanced our understanding of this compound's behavior at molecular levels. Docking studies have revealed key interactions between the molecule and its target proteins, providing insights into its mechanism of action. These findings have guided subsequent modifications to improve potency and selectivity, paving the way for preclinical trials.
In conclusion, N-(1-benzylpiperidin-4-yl)-2-(6-methylpyridin-2-yl)amino-1,3-thiazole-4-carboxamide stands as a testament to the progress in heterocyclic synthesis and drug discovery. Its unique structure, combined with cutting-edge research methodologies, positions it as a valuable asset in both academic and industrial settings. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to therapeutic development across multiple disease areas.
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